molecular formula C22H33Cl2N3O2 B13444914 trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester

trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester

Cat. No.: B13444914
M. Wt: 442.4 g/mol
InChI Key: WZSUCHUYLQMKGD-UHFFFAOYSA-N
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Description

Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is a chemical compound known for its applications in medicinal chemistry. It is commonly associated with the synthesis of Cariprazine, an atypical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with trans-4-(2-aminoethyl)cyclohexanol under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives .

Scientific Research Applications

Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Key component in the synthesis of Cariprazine, an antipsychotic drug used to treat mental health disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester involves its interaction with specific molecular targets. In the case of Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors, modulating neurotransmitter activity in the brain. This helps to alleviate symptoms of schizophrenia and bipolar disorder by balancing dopamine levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester is unique due to its specific combination of functional groups and its role as a key intermediate in the synthesis of Cariprazine. Its ability to modulate dopamine receptors makes it particularly valuable in the treatment of mental health disorders .

Properties

Molecular Formula

C22H33Cl2N3O2

Molecular Weight

442.4 g/mol

IUPAC Name

propan-2-yl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamate

InChI

InChI=1S/C22H33Cl2N3O2/c1-16(2)29-22(28)25-18-8-6-17(7-9-18)10-11-26-12-14-27(15-13-26)20-5-3-4-19(23)21(20)24/h3-5,16-18H,6-15H2,1-2H3,(H,25,28)

InChI Key

WZSUCHUYLQMKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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